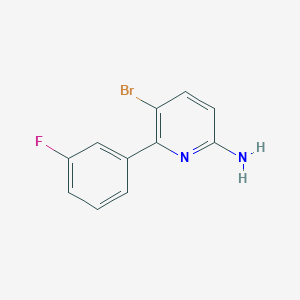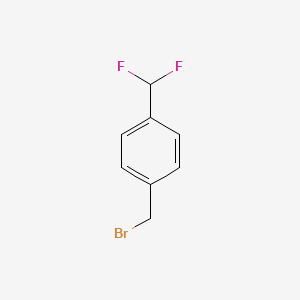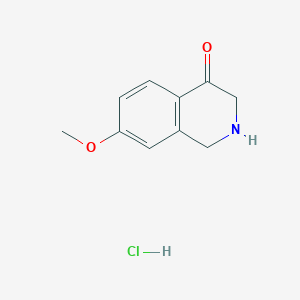
3-Bromo-4-chloro-2-methylquinoline
説明
3-Bromo-4-chloro-2-methylquinoline is a solid compound . It has an empirical formula of C10H7BrClN and a molecular weight of 256.53 . It is a unique chemical provided to early discovery researchers .
Synthesis Analysis
Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry . There are various synthesis protocols reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloro-2-methylquinoline is represented by the SMILES stringBrC1=C(Cl)C2=CC=CC=C2N=C1C . The InChI representation is 1S/C10H7BrClN/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 . Physical And Chemical Properties Analysis
3-Bromo-4-chloro-2-methylquinoline is a solid . It is slightly soluble in water but soluble in polar organic solvents such as ethanol, methanol, and DMF. This compound is stable under normal conditions, but it can undergo oxidation and reduction reactions.科学的研究の応用
Drug Discovery and Medicinal Chemistry
3-Bromo-4-chloro-2-methylquinoline: is a valuable scaffold in medicinal chemistry due to its heterocyclic structure, which is a key component in many pharmacologically active compounds. Its derivatives are explored for various biological activities, including antimalarial, antimicrobial, and anticancer properties . The compound’s ability to undergo further functionalization makes it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic effects.
Synthesis of Antimicrobial Agents
The quinoline nucleus, part of the 3-Bromo-4-chloro-2-methylquinoline structure, is known for its antimicrobial properties. Derivatives of this compound have been studied for their efficacy against various Gram-positive and Gram-negative microbial species. The substitution on the heterocyclic pyridine ring plays a significant role in the antimicrobial activity, leading to the development of new antimicrobial drugs with improved properties .
Anticancer Research
Quinoline derivatives, including those derived from 3-Bromo-4-chloro-2-methylquinoline , have shown promise in anticancer research. They are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, which can lead to rapid bacterial death. This mechanism is also being explored for its potential in cancer treatment, where the inhibition of similar enzymes in cancer cells could prevent their proliferation .
Development of Antimalarial Drugs
The quinoline core is historically significant in the treatment of malaria, with chloroquine being one of the most well-known examples. 3-Bromo-4-chloro-2-methylquinoline serves as a starting point for the synthesis of new quinoline derivatives that can be tested for antimalarial activity. The search for new antimalarial drugs is particularly important due to the emergence of drug-resistant strains of the malaria parasite .
Material Science Applications
Beyond its biological applications, 3-Bromo-4-chloro-2-methylquinoline can also be utilized in material science. Its derivatives can be used as intermediates in the synthesis of organic compounds that form part of electronic materials, dyes, and catalysts. The electronic properties of quinoline make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs) .
Environmental Chemistry
In environmental chemistry, 3-Bromo-4-chloro-2-methylquinoline and its derivatives can be employed in the detection and removal of pollutants. Its ability to form complexes with metals can be harnessed in the development of sensors for heavy metals in water sources. Additionally, its derivatives can be used in the synthesis of compounds that degrade environmental contaminants through advanced oxidation processes .
Safety And Hazards
将来の方向性
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Bromo-4-chloro-2-methylquinoline could be in the exploration of its potential applications in these fields.
特性
IUPAC Name |
3-bromo-4-chloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTQUYIJYAJUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-2-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



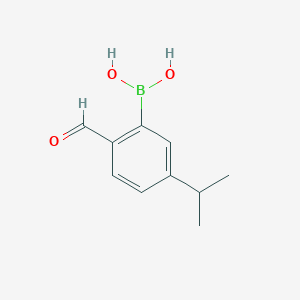



![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)
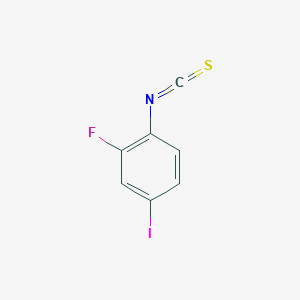
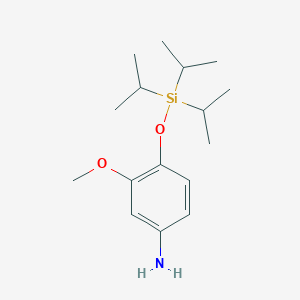
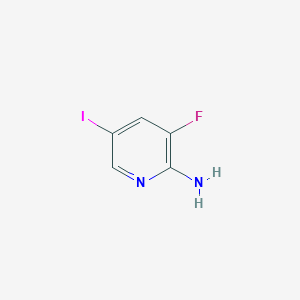
![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)
